

Spectroscopic Analysis of 5-Bromopyrimidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromopyrimidin-4-ol**

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An In-depth Examination of the Spectroscopic Signatures of a Key Heterocyclic Building Block

Introduction

5-Bromopyrimidin-4-ol is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core substituted with a bromine atom and a hydroxyl group, makes it a valuable synthon for the synthesis of more complex bioactive molecules. The compound exists in a tautomeric equilibrium with its keto form, 5-bromopyrimidin-4(3H)-one. This dynamic relationship is crucial to its reactivity and is profoundly reflected in its spectroscopic data. Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this compound is fundamental for its unambiguous identification, purity assessment, and the rational design of synthetic pathways.

This technical guide provides a detailed analysis of the spectroscopic data for **5-Bromopyrimidin-4-ol**, offering insights for researchers, scientists, and professionals in drug development. The interpretation is grounded in the principles of spectroscopy and the specific structural features of the molecule.

It is important to note that obtaining a complete, publicly available, and verified set of spectra for **5-Bromopyrimidin-4-ol** (CAS 19808-30-1) is challenging. Much of the available data pertains to the related compound, 5-bromopyrimidine. Therefore, this guide will also draw upon established principles from analogous structures, such as 5-bromouracil, to provide a comprehensive and predictive interpretation.

Tautomerism: The Core of Interpretation

The interpretation of spectroscopic data for **5-Bromopyrimidin-4-ol** is intrinsically linked to its existence as two primary tautomers: the aromatic alcohol form (enol) and the non-aromatic amide form (keto). The equilibrium between these two forms is influenced by factors such as the physical state (solid vs. solution), solvent polarity, pH, and temperature. Spectroscopic techniques provide a snapshot of the predominant form under the specific experimental conditions.

Caption: Tautomeric equilibrium between the enol and keto forms of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of **5-Bromopyrimidin-4-ol** in solution. Both ^1H and ^{13}C NMR provide critical information about the chemical environment of each atom. The observed spectra will typically reflect the dominant tautomer in the chosen NMR solvent. In many heterocyclic systems of this type, the keto form is predominant.

^1H NMR (Proton NMR) Analysis

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the keto tautomer, 5-bromopyrimidin-4(3H)-one, in a solvent like DMSO-d₆, the following signals are anticipated.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment	Rationale
~12.0 - 13.5	Broad Singlet	N-H	The amide proton is typically deshielded and exhibits a broad signal due to exchange and quadrupolar coupling with nitrogen. Its chemical shift is highly dependent on concentration and solvent.
~8.0 - 8.2	Singlet	H2	The proton at position 2 is adjacent to two electronegative nitrogen atoms, leading to a significant downfield shift.
~7.8 - 8.0	Singlet	H6	The proton at position 6 is part of an α,β -unsaturated system and is deshielded by the adjacent nitrogen and the carbonyl group.

Note: These are predicted values based on similar structures. Actual experimental values may vary.

^{13}C NMR (Carbon NMR) Analysis

The ^{13}C NMR spectrum reveals the electronic environment of each carbon atom. The presence of a signal in the carbonyl region is a strong indicator of the keto tautomer's prevalence.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~155 - 165	C4 (C=O)	The carbonyl carbon of the amide group is highly deshielded and appears significantly downfield.
~150 - 155	C2	This carbon is positioned between two nitrogen atoms, resulting in a strong deshielding effect.
~140 - 145	C6	The sp^2 carbon adjacent to a nitrogen atom.
~105 - 115	C5	The carbon atom directly bonded to bromine experiences a shielding effect from the halogen (heavy atom effect), but this is counteracted by its position in the ring.

Note: These are predicted values. Authoritative data from experimental analysis is required for definitive assignment.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Bromopyrimidin-4-ol** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as it can influence the tautomeric equilibrium.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient.

- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For **5-Bromopyrimidin-4-ol**, the IR spectrum is particularly useful for distinguishing between the enol and keto tautomers, especially in the solid state.

Frequency Range (cm ⁻¹)	Vibration Type	Assignment / Interpretation
3200 - 2800 (broad)	N-H stretch	A broad absorption in this region is a strong indicator of the N-H bond in the keto (amide) form, often involved in hydrogen bonding.
~1700 - 1650	C=O stretch	A strong, sharp absorption band in this region is the most definitive evidence for the presence of the keto tautomer (pyrimidinone).
1650 - 1550	C=N, C=C stretch	Aromatic and vinyl C=N and C=C stretching vibrations from the pyrimidine ring.
Below 800	C-Br stretch	The carbon-bromine stretching vibration typically appears in the fingerprint region.

The absence of a strong C=O band and the presence of a broad O-H stretch around 3400-3200 cm⁻¹ would suggest a predominance of the enol form. In most cases for similar pyrimidinones, the solid-state IR spectrum confirms the keto structure.[\[1\]](#)

Experimental Protocol: FTIR Spectroscopy

- Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine

powder and press it into a transparent pellet using a hydraulic press.

- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
- Sample Scan: Scan the sample over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

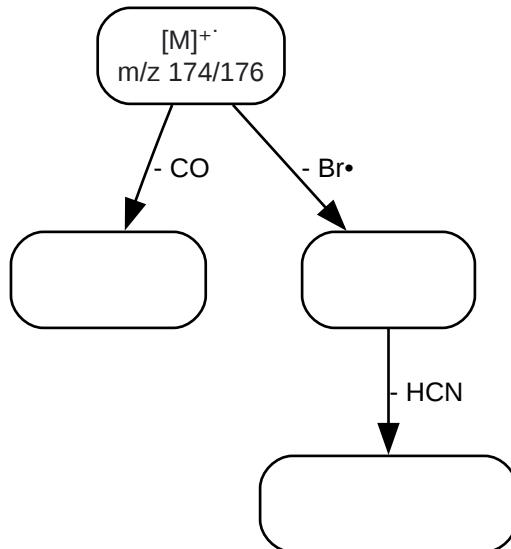
Molecular Ion and Isotopic Pattern

Due to the natural abundance of bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the mass spectrum of **5-Bromopyrimidin-4-ol** will exhibit a characteristic molecular ion peak doublet.

- [M]⁺: Corresponding to the molecule containing the ⁷⁹Br isotope.
- [M+2]⁺: Corresponding to the molecule containing the ⁸¹Br isotope. These two peaks will have nearly equal intensity (a ~1:1 ratio), which is a definitive signature for a monobrominated compound. For C₄H₃BrN₂O, the expected molecular weights are:
 - m/z ≈ 173.95 (for ⁷⁹Br)
 - m/z ≈ 175.95 (for ⁸¹Br)

m/z Value	Assignment	Notes
~174, 176	$[C_4H_3BrN_2O]^+$	Molecular ion peaks ($[M]^+$ and $[M+2]^+$). The ~1:1 intensity ratio is characteristic of a single bromine atom.
~146, 148	$[M - CO]^+$	Loss of a neutral carbon monoxide molecule from the pyrimidinone ring is a common fragmentation pathway. The bromine isotopic pattern is retained.
~95	$[M - Br]^+$	Loss of a bromine radical. This fragment would appear as a single peak.
~68	$[M - Br - HCN]^+$	Subsequent loss of hydrogen cyanide from the $[M - Br]^+$ fragment.

Fragmentation Pathway



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Caption: Predicted electron ionization (EI) fragmentation pathway for 5-bromopyrimidin-4(3H)-one.

Experimental Protocol: Mass Spectrometry

- Ionization Method: Choose a suitable ionization method. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that often emphasizes the molecular ion.
- Sample Introduction: Introduce the sample into the mass spectrometer. For EI, this typically involves heating the sample to produce a vapor. For ESI, the sample is dissolved in a suitable solvent and infused or injected.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion peaks (including the isotopic pattern) and major fragment ions to confirm the structure.

Conclusion

The comprehensive spectroscopic analysis of **5-Bromopyrimidin-4-ol** provides unambiguous structural confirmation and is essential for its application in scientific research. NMR spectroscopy elucidates the precise arrangement of atoms in solution, IR spectroscopy confirms the presence of key functional groups and reveals the dominant tautomeric form (typically the keto form), and mass spectrometry verifies the molecular weight and provides characteristic fragmentation patterns, including the hallmark isotopic signature of the bromine atom. Together, these techniques form a self-validating system, ensuring the identity and purity of this important chemical building block for researchers in drug discovery and materials science.

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References

- 1. 19808-30-1|5-Bromopyrimidin-4(3H)-one|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 5-Bromopyrimidin-4-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b011922#spectroscopic-data-of-5-bromopyrimidin-4-ol-nmr-ir-ms>

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